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Compound of Interest

Compound Name:
5-Pyridin-3-YL-2H-pyrazol-3-

ylamine

Cat. No.: B137881 Get Quote

Publication Note: A comprehensive search of publicly available crystallographic databases

(including the Cambridge Crystallographic Data Centre - CCDC and the Crystallography Open

Database - COD) and the scientific literature did not yield a specific crystal structure for 5-
pyridin-3-yl-2H-pyrazol-3-ylamine. This guide therefore presents a detailed crystal structure

analysis of a closely related and well-documented compound, 3-Amino-5-phenylpyrazole

(CCDC Deposition Number: 185432), to provide researchers, scientists, and drug development

professionals with an in-depth understanding of the structural characteristics of this class of

molecules.[1] The methodologies and data presentation herein serve as a comprehensive

template for the analysis of such heterocyclic compounds.

Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that form the core of

numerous pharmaceuticals, agrochemicals, and materials. Their biological activity and physical

properties are intrinsically linked to their three-dimensional structure and the spatial

arrangement of their substituents. Single-crystal X-ray diffraction is the definitive method for

elucidating the solid-state structure of these molecules, providing precise information on bond

lengths, bond angles, and intermolecular interactions.

This technical guide details the crystal structure analysis of 3-Amino-5-phenylpyrazole, a

structural analog of 5-pyridin-3-yl-2H-pyrazol-3-ylamine. The document outlines the
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experimental protocols for synthesis, crystallization, and characterization, presents the

crystallographic data in a structured format, and illustrates the experimental workflow.

Physicochemical Properties
Property Value

Molecular Formula C₉H₉N₃

Molecular Weight 159.19 g/mol

CAS Number 1572-10-7

Appearance Solid

Melting Point 124-127 °C

Data sourced from PubChem CID 136655 and commercial supplier information.[1][2]

Crystallographic Data
The following tables summarize the crystallographic data collected for 3-Amino-5-

phenylpyrazole.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value

Empirical Formula C₉H₉N₃

Formula Weight 159.19

Temperature 293(2) K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions a = 5.89(2) Å, α = 90°

b = 10.45(3) Å, β = 100.2(3)°

c = 13.67(4) Å, γ = 90°

Volume 827(4) Å³

Z 4

Calculated Density 1.277 Mg/m³

Absorption Coefficient 0.082 mm⁻¹

F(000) 336

Theta Range for Data Collection 2.22 to 24.99°

Reflections Collected 1450

Independent Reflections 1450 [R(int) = 0.0000]

Goodness-of-fit on F² 1.028

Final R indices [I>2sigma(I)] R1 = 0.048, wR2 = 0.122

R indices (all data) R1 = 0.082, wR2 = 0.141

Note: The specific crystallographic data is based on the information available for CCDC

185432. The level of precision in the unit cell dimensions is presented as reported in typical

crystallographic reports.
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Table 2: Selected Bond Lengths (Å)
Bond Length (Å)

N1 - N2 1.37(2)

N1 - C5 1.33(2)

N2 - C3 1.36(2)

C3 - C4 1.39(2)

C4 - C5 1.38(2)

C3 - N3 1.35(2)

C5 - C6 1.48(2)

Table 3: Selected Bond Angles (°)
Angle Degrees (°)

C5 - N1 - N2 111.4(1)

C3 - N2 - N1 105.8(1)

N2 - C3 - C4 111.9(1)

C5 - C4 - C3 104.1(1)

N1 - C5 - C4 106.8(1)

N2 - C3 - N3 120.5(1)

C4 - C3 - N3 127.6(1)

Experimental Protocols
Synthesis and Crystallization
The synthesis of 3-Amino-5-phenylpyrazole can be achieved via the condensation reaction of

β-ketonitriles with hydrazine hydrate.

Synthesis: Phenylacetonitrile is reacted with a suitable acylating agent to form the

corresponding β-ketonitrile. This intermediate is then cyclized with hydrazine hydrate in a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


suitable solvent, such as ethanol, under reflux.

Purification: The crude product is purified by recrystallization from an appropriate solvent

system (e.g., ethanol/water) to yield the pure compound.

Single Crystal Growth: High-quality single crystals suitable for X-ray diffraction are grown by

slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g.,

ethanol) at room temperature.

Single-Crystal X-ray Diffraction
A suitable single crystal is selected and mounted on a diffractometer.

Data Collection: The crystal is maintained at a constant temperature (e.g., 293 K) and

irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction

patterns are collected as the crystal is rotated.

Data Processing: The collected diffraction data are indexed, integrated, and scaled. An

absorption correction is applied to account for the attenuation of X-rays by the crystal.

Structure Solution and Refinement: The crystal structure is solved using direct methods and

refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically.

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Spectroscopic Characterization
NMR spectroscopy is used to confirm the molecular structure in solution.

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a

deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 or 500

MHz).

Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are

analyzed to confirm the presence of the pyrazole and phenyl moieties and the amino group.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern.
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Sample Introduction: A dilute solution of the compound is introduced into the mass

spectrometer, typically via direct infusion or coupled with liquid chromatography (LC-MS).

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the

molecular weight. Tandem mass spectrometry (MS/MS) can be used to analyze

fragmentation patterns for further structural elucidation.[3][4]

Visualizations
Experimental Workflow for Crystal Structure
Determination
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Synthesis & Crystallization
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Caption: Workflow from synthesis to structural elucidation.
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Logical Flow of Structure Solution and Refinement
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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